N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-14(18-11-13-7-3-1-4-8-13)12-20-15(22)17(19-16(20)23)9-5-2-6-10-17/h1,3-4,7-8H,2,5-6,9-12H2,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUQKWDRLGFWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves the reaction of benzylamine with a spirocyclic intermediate. One common method includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core is synthesized by reacting cyclohexanone with urea under acidic conditions to form 2,4-dioxo-1,3-diazaspiro[4.5]decan-3-one.
Acylation: The spirocyclic intermediate is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl chloride.
Amination: Finally, the acyl chloride is reacted with benzylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
Chemistry
N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is utilized as a catalyst in various organic reactions:
- Catalysis : It has been employed in N-heterocyclic carbene (NHC)-catalyzed reactions, particularly for the formation of α-functionalized aldehydes. This application highlights its role in synthetic organic chemistry where efficient catalysts are crucial.
Biology
The compound exhibits promising biological activities that are being explored for potential therapeutic applications:
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further studies on enzyme inhibitors.
- Protein-Ligand Interactions : Its unique structure allows it to interact with various proteins, potentially altering their function and signaling pathways.
Medicine
In the medical field, this compound is being investigated for its therapeutic properties:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and may lead to cell cycle arrest, thus reducing cancer cell proliferation.
Case Study: Anticancer Properties
A study demonstrated that this compound significantly reduced the viability of various cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound was shown to halt the cell cycle at specific checkpoints.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways was observed, leading to increased rates of programmed cell death.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Modifications in the Spirohydantoin Scaffold
The spirohydantoin scaffold is highly tunable, with substituents at positions 6, 8, or the benzyl group significantly altering bioactivity:
- Position 6 vs. 8 Substitution :
- 6-Methyl derivative (): Exhibits reduced steric hindrance compared to 8-phenyl analogues (e.g., CAS 734539-93-6, ), which may enhance binding to hydrophobic enzyme pockets .
- 8-Phenyl substitution (e.g., CAS 743470-30-6, ): Introduces aromatic stacking interactions, as seen in antiviral studies where 8-phenyl derivatives showed improved inhibition of viral polymerases .
Acetamide Side Chain Variations
The benzyl group on the acetamide side chain is critical for target selectivity:
- Electron-Withdrawing Groups: 4-Fluorobenzyl (CAS 851099-09-7, ): Enhances metabolic stability due to reduced CYP450-mediated oxidation. The fluorine atom also engages in halogen bonding with protein residues, as observed in crystal structures (e.g., P21/c space group, ) .
Pharmacological and Physicochemical Properties
Antimicrobial and Antiviral Activity
- Antimicrobial Activity: Derivatives with nitro or amino groups at position 6 (e.g., 6-nitrospirohydantoins, ) demonstrated MIC values of 4–16 µg/mL against Staphylococcus aureus, outperforming unsubstituted analogues .
- Antiviral Potential: In silico studies () identified spirohydantoins with pyridin-3-ylethyl substituents (e.g., 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-pyridin-3-ylethyl)acetamide) as potent inhibitors of viral polymerases via H-bonding with His124 and arene interactions with Trp4 .
Physicochemical Profiles
Structure-Activity Relationship (SAR) Trends
- Spiro Ring Substituents :
- Benzyl Group Modifications :
Biological Activity
N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticonvulsant and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.
- Chemical Formula : C16H20N4O4
- Molecular Weight : 316.36 g/mol
- CAS Number : 849823-54-7
Synthesis
The synthesis of this compound involves several steps starting from simpler organic compounds. The process typically includes the formation of the spirocyclic structure followed by the introduction of the benzyl and acetamide groups. Detailed synthetic pathways can be found in specialized organic chemistry literature.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit potent anticonvulsant properties. A study highlighted that derivatives of N-benzyl-2-acetamidoacetamides showed significant efficacy in preventing seizures in animal models. The most notable findings include:
- ED50 Values :
This suggests that N-benzyl derivatives can rival established anticonvulsants in efficacy.
Antimicrobial Activity
Preliminary studies indicate that N-benzyl derivatives may also possess antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls or inhibit essential metabolic pathways in bacteria.
Case Studies
-
Anticonvulsant Efficacy :
- A study evaluated the anticonvulsant effects of various N-benzyl derivatives in mice and rats, measuring their protective indices against neurotoxicity. The results showed that certain stereoisomers exhibited significantly higher activity than others, indicating the importance of stereochemistry in biological activity .
-
Antimicrobial Testing :
- In vitro tests were conducted to assess the antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives exhibited zones of inhibition comparable to standard antibiotics.
Research Findings Summary
Q & A
Basic: What synthetic strategies are commonly employed for N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, and how is purity ensured?
The synthesis typically involves multi-step reactions starting with spirohydantoin scaffolds. A representative method includes:
- Cyclization : Reacting tert-butyl (4-oxocyclohexyl)carbamate with ammonium carbonate and sodium cyanide to form the spirohydantoin core .
- N-Benzylation : Introducing the benzyl group via alkylation using 1-(bromomethyl)-4-fluorobenzene in the presence of potassium carbonate .
- Acetamide coupling : Employing carbodiimide-based reagents (e.g., EDCI·HCl) with HOBt for amide bond formation between the spirohydantoin and benzyl-substituted intermediates .
Purification : Column chromatography (silica gel, CH₂Cl₂/AcOEt gradients) and recrystallization (hexane/ethyl acetate) are recommended to achieve >95% purity. Confirm purity via HPLC, elemental analysis, and spectral consistency (IR, NMR) .
Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Spectroscopy :
- Crystallography :
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity for kinase inhibition or anticonvulsant applications?
- Functional group modifications :
- Assay design :
- Data interpretation : Compare logP, steric effects, and hydrogen-bond donors to prioritize lead candidates .
Advanced: How should researchers resolve contradictions in bioactivity data across different experimental models?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition between enzymatic assays and cell-based studies.
- Approach :
- Assay conditions : Verify ATP concentrations (competitive inhibitors) and cell permeability (logD measurements) .
- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives .
- Structural validation : Re-examine crystallographic data (e.g., binding pose via PDB deposition) to confirm target engagement .
Advanced: What crystallographic parameters are critical for analyzing hydrogen bonding and molecular packing?
- Key metrics :
- Software : SHELXL for refinement (R-factor < 0.05), WinGX for symmetry operations, and PLATON for validation .
- Case study : In N-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide, intramolecular C–H⋯O bonds stabilize the chair conformation of the cyclohexane ring .
Advanced: How can in vivo models (e.g., PTZ-induced seizures) validate anticonvulsant mechanisms?
- Protocol :
- Dose range : Administer 10–100 mg/kg (i.p.) to mice 30 min before PTZ injection (85 mg/kg) .
- Endpoints : Monitor latency to clonic-tonic seizures and mortality over 30 min.
- Controls : Compare with valproate (250 mg/kg) and vehicle groups.
- Mechanistic follow-up :
- GABA receptor binding : Radioligand displacement assays ([³H]muscimol).
- Electrophysiology : Patch-clamp recordings of GABA₃ currents in hippocampal neurons .
Advanced: What strategies enhance selectivity in enzyme inhibition assays (e.g., Src kinase vs. off-target kinases)?
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test 50+ kinases at 1 µM inhibitor concentration .
- Structural insights : Co-crystallize the compound with Src kinase to identify substrate-binding site interactions (e.g., morpholinoethoxy group in KX2-391) .
- Computational screening : Molecular dynamics simulations (AMBER) to predict binding free energies (ΔG) against homologous kinases .
Advanced: How are spirocyclic conformations (e.g., chair vs. boat) analyzed for stability and bioactivity?
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to compare chair/boat strain energies .
- Crystallographic data : Measure puckering parameters (Cremer-Pople) for cyclohexane rings .
- Bioactivity correlation : Chair conformations in spirohydantoins often enhance solubility and target binding vs. strained boat forms .
Advanced: What methodologies assess metabolic stability and toxicity in preclinical development?
- Metabolic assays :
- Toxicity :
Advanced: How do substituent electronic effects (e.g., -F, -CF₃) influence target binding in crystallographic studies?
- Electrostatic potential maps : Generate via Gaussian to visualize electron-deficient regions (e.g., fluorobenzyl groups enhance sulfonamide hydrogen bonding) .
- Case study : The 4-fluorobenzyl group in N-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide forms a 63.5° dihedral angle with the tolyl ring, optimizing hydrophobic packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
